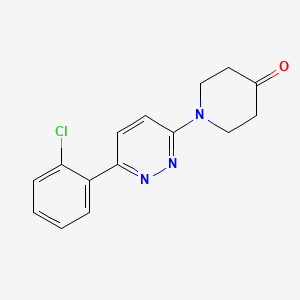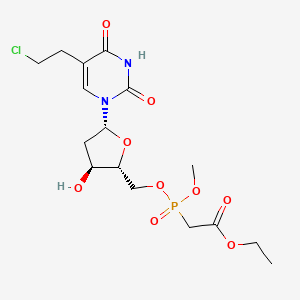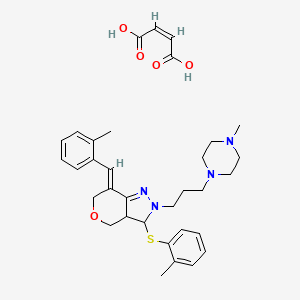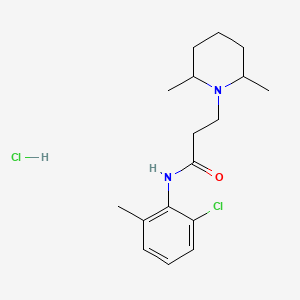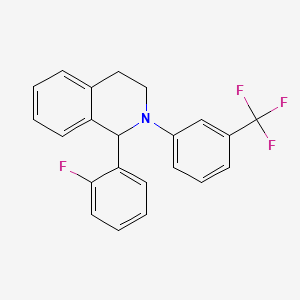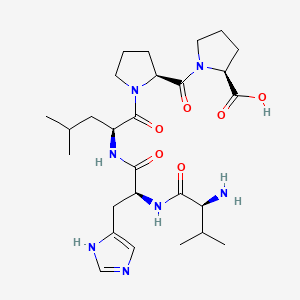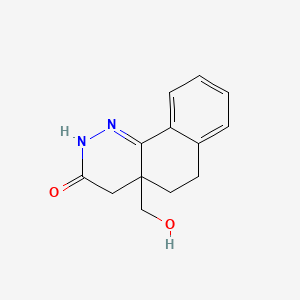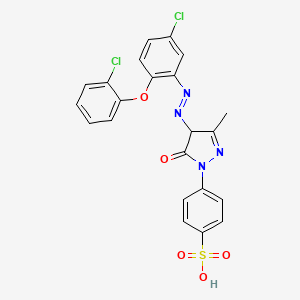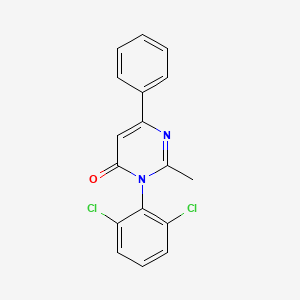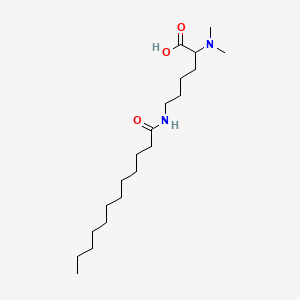
N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine involves the acylation of N2,N2-dimethyllysine with lauroyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the acylation process . The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity . The final product is purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lauroyl group can be replaced by other acyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted acyl derivatives .
Scientific Research Applications
N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The pathways involved include inhibition of aspartokinase and other key enzymes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Nα,Nα-Dimethyl-Nε-lauroyllysine: Similar in structure but may have different acyl groups.
Nε-Lauroyl-Nα,Nα-dimethyllysine: Another variant with slight modifications in the acyl group.
Uniqueness
N2,N2-Dimethyl-N6-(1-oxododecyl)-DL-lysine is unique due to its specific acylation pattern and its ability to inhibit specific enzymes, making it valuable in proteomics research and other scientific applications .
Properties
CAS No. |
17196-49-5 |
|---|---|
Molecular Formula |
C20H40N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-(dimethylamino)-6-(dodecanoylamino)hexanoic acid |
InChI |
InChI=1S/C20H40N2O3/c1-4-5-6-7-8-9-10-11-12-16-19(23)21-17-14-13-15-18(20(24)25)22(2)3/h18H,4-17H2,1-3H3,(H,21,23)(H,24,25) |
InChI Key |
CYGAEZQNRUGNLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCC(C(=O)O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




